Brigatinib-13C6

Description

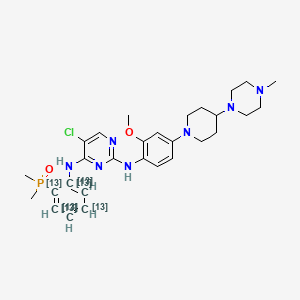

Structure

3D Structure

Properties

Molecular Formula |

C29H39ClN7O2P |

|---|---|

Molecular Weight |

590.0 g/mol |

IUPAC Name |

5-chloro-4-N-(6-dimethylphosphoryl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i5+1,6+1,7+1,8+1,25+1,27+1 |

InChI Key |

AILRADAXUVEEIR-DZPMIYJZSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)N[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5P(=O)(C)C)Cl)OC |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Brigatinib-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Brigatinib-13C6, a stable isotope-labeled internal standard of the potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, Brigatinib. This document is intended to support researchers and scientists in drug metabolism, pharmacokinetic (PK), and bioanalytical studies where a reliable internal standard is crucial for accurate quantification of the parent drug.

Introduction to Brigatinib

Brigatinib (marketed as Alunbrig®) is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including in patients who have developed resistance to crizotinib.[1][2] Its mechanism of action involves the inhibition of ALK phosphorylation and downstream signaling pathways, which are critical for cell proliferation and survival in ALK-driven cancers.[3][4] Brigatinib is also known to inhibit ROS1, insulin-like growth factor 1 receptor (IGF-1R), and various EGFR mutations.[3][4][5]

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. These standards exhibit nearly identical physicochemical properties to the analyte of interest but have a distinct mass, allowing for precise and accurate quantification by correcting for matrix effects and variability in sample processing.

Synthesis of this compound

While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be conceptualized based on the known synthesis of Brigatinib and general principles of isotopic labeling. The synthesis of unlabeled Brigatinib has been described in the literature, and a key feature is the phosphine oxide moiety which contributes to its potency and favorable pharmacokinetic properties.[1]

The synthesis of isotopically labeled compounds often involves the introduction of a labeled precursor at a convergent point in the overall synthetic scheme to maximize the incorporation of the stable isotope. In the case of this compound, it is likely that a key intermediate containing a six-carbon fragment is synthesized using a commercially available 13C6-labeled starting material.

A potential, though not definitively published, approach for the synthesis of this compound would likely mirror the established synthesis of Brigatinib, with the modification of using a 13C6-labeled aniline or a related precursor in one of the key coupling steps.

Experimental Workflow for a Plausible Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound, based on known synthetic strategies for similar compounds.

Caption: Generalized synthetic workflow for this compound.

Characterization of this compound

The comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment, ensuring its suitability as an internal standard.

Quantitative Data

The following table summarizes the key quantitative specifications for this compound, as sourced from commercial suppliers of stable isotope-labeled standards.

| Parameter | Specification | Reference |

| Molecular Formula | C₂₃¹³C₆H₃₉ClN₇O₂P | [6] |

| Molecular Weight | 590.06 g/mol | [6] |

| Minimum Purity | ≥ 95.00% | [6] |

| Minimum Isotopic Enrichment | 99% ¹³C | [6] |

Experimental Protocols for Characterization

Detailed analytical methods are employed to verify the quality of this compound.

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the chemical purity of the final compound.

-

Methodology: A validated reverse-phase HPLC (RP-HPLC) method would be utilized. While a specific method for this compound is not published, a reported method for unlabeled Brigatinib can be adapted.[7][8]

-

Column: C18 column.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase for Brigatinib analysis.[7]

-

Detection: UV detection at a wavelength of approximately 283 nm is suitable for Brigatinib.[7][8]

-

Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is determined by the area percentage of the main peak in the chromatogram.

-

2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and isotopic enrichment.

-

Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used for Brigatinib.

-

Analysis: The mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion of this compound. The measured mass-to-charge ratio (m/z) should be consistent with the calculated exact mass of the ¹³C₆-labeled compound. The isotopic distribution pattern will confirm the number of ¹³C atoms and the isotopic enrichment.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and the position of the ¹³C labels.

-

Methodology: ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation.

-

¹H NMR: The proton NMR spectrum of this compound will be similar to that of unlabeled Brigatinib. However, protons attached to or near the ¹³C-labeled carbons will exhibit characteristic coupling (J-coupling), leading to splitting of the signals, which confirms the location of the labels.

-

¹³C NMR: The carbon-13 NMR spectrum will show significantly enhanced signals for the six ¹³C-labeled carbon atoms, providing direct evidence of their incorporation into the molecule. The chemical shifts of these carbons will confirm their positions within the Brigatinib structure.

-

Mechanism of Action and Signaling Pathways

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and the activation of its downstream signaling proteins.[4] This blockade disrupts key cellular processes that promote tumor growth and survival.

ALK Signaling Pathway Inhibition by Brigatinib

The following diagram illustrates the primary signaling pathway targeted by Brigatinib.

Caption: Brigatinib inhibits ALK autophosphorylation and downstream signaling.

This inhibition of downstream effectors such as STAT3, AKT, and ERK1/2 ultimately leads to a reduction in cell proliferation and an increase in apoptosis in ALK-dependent cancer cells.[4]

Conclusion

This compound is an indispensable tool for the accurate quantification of Brigatinib in complex biological matrices. This technical guide has outlined the probable synthetic strategies, detailed characterization methodologies, and provided a visual representation of the mechanism of action. The use of well-characterized this compound as an internal standard will undoubtedly enhance the reliability and precision of pharmacokinetic and other quantitative studies, thereby supporting the continued development and clinical application of Brigatinib.

References

- 1. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brigatinib: Novel ALK Inhibitor for Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of [13 C6 ]-ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [13C6]-Brigatinib | 1197953-54-0 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]

- 6. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]

- 7. Population pharmacokinetic and exposure‐response analyses from ALTA‐1L: Model‐based analyses supporting the brigatinib dose in ALK‐positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic (PK) and exposure-response analyses from the pivotal ALTA-1L study: Model-based analyses supporting the brigatinib dose in patients with anaplastic lymphoma kinase (ALK)–positive non–small cell lung cancer (NSCLC). - ASCO [asco.org]

Isotopic Labeling of Brigatinib with Carbon-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Brigatinib with six Carbon-13 atoms (Brigatinib-¹³C₆). It is intended for researchers, scientists, and drug development professionals who are utilizing isotopically labeled compounds in preclinical and clinical studies. This document outlines a probable synthetic protocol, analytical characterization methods, and key applications of Brigatinib-¹³C₆, with a focus on its role in pharmacokinetic and metabolic studies.

Introduction to Brigatinib and Isotopic Labeling

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) mutations.[1] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[2] Isotopic labeling, the replacement of an atom with its isotope, is a critical tool in drug development. Stable isotopes like Carbon-13 (¹³C) are non-radioactive and can be used to trace the metabolic fate of a drug, quantify its concentration in biological matrices with high precision, and serve as an internal standard in bioanalytical assays.[3][4]

Brigatinib-¹³C₆ is a stable isotope-labeled version of Brigatinib, where six carbon atoms in the molecule have been replaced with ¹³C. This specific labeling pattern provides a significant mass shift, facilitating its distinction from the unlabeled drug in mass spectrometry-based analyses. A commercially available form of [¹³C₆]-Brigatinib has a molecular formula of C₂₃¹³C₆H₃₉ClN₇O₂P and a minimum isotopic enrichment of 99% ¹³C.[5]

Synthesis of Brigatinib-¹³C₆

While the precise, proprietary synthesis protocol for commercially available Brigatinib-¹³C₆ is not publicly disclosed, a likely synthetic route can be inferred from the known synthesis of unlabeled Brigatinib and general isotopic labeling methodologies. The synthesis of unlabeled Brigatinib is detailed in patent literature, such as WO2016065028 (A1), and typically involves the sequential reaction of key intermediates.[6]

A plausible approach for the synthesis of Brigatinib-¹³C₆ would involve the introduction of the ¹³C atoms via a labeled precursor. One such strategy is the deconstruction-reconstruction of the pyrimidine ring, a core component of the Brigatinib structure.[3][4]

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Brigatinib-¹³C₆.

Caption: Proposed synthetic workflow for Brigatinib-¹³C₆.

Detailed Experimental Protocol (Hypothetical)

This hypothetical protocol is based on known pyrimidine chemistry and the synthesis of unlabeled Brigatinib.

Step 1: Synthesis of a ¹³C-labeled 2,4,5-trichloropyrimidine. This would likely start from a commercially available ¹³C-labeled precursor, which is then elaborated into the functionalized pyrimidine ring.

Step 2: First Coupling Reaction. The ¹³C-labeled 2,4,5-trichloropyrimidine is reacted with (2-aminophenyl)dimethyl-phosphine-oxide in the presence of a base (e.g., K₂CO₃, NaH) in a suitable solvent like DMF at an elevated temperature to yield the first key intermediate.

Step 3: Second Coupling Reaction. The product from Step 2 is then reacted with 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline under acidic conditions to form the crude Brigatinib-¹³C₆.

Step 4: Purification. The crude product is purified using chromatographic techniques, such as column chromatography or preparative HPLC, to yield the final, highly pure Brigatinib-¹³C₆.

Analytical Characterization

The successful synthesis and purity of Brigatinib-¹³C₆ would be confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of Brigatinib-¹³C₆ (590.06 g/mol ). The isotopic distribution will confirm the presence of six ¹³C atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of labeling positions. | ¹H and ¹³C NMR spectra will show characteristic shifts for the Brigatinib structure. The ¹³C spectrum will have enhanced signals for the labeled positions. |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak indicating high purity (typically >95%). |

Applications of Brigatinib-¹³C₆

The primary application of Brigatinib-¹³C₆ is in pharmacokinetic and metabolism studies, where it serves as an invaluable tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Pharmacokinetic Studies

In a typical pharmacokinetic study, a single dose of radiolabeled Brigatinib is administered to subjects, and the concentration of the drug and its metabolites are measured in plasma, urine, and feces over time.[7] Brigatinib-¹³C₆ can be used in conjunction with unlabeled Brigatinib in "cassette" dosing studies or as an internal standard for the highly accurate quantification of unlabeled Brigatinib in biological samples using LC-MS/MS.[8]

| Pharmacokinetic Parameter | Description | Relevance of Brigatinib-¹³C₆ |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Allows for precise quantification of absorbed drug. |

| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Helps in understanding the tissue distribution of the drug. |

| Clearance | The rate at which a drug is removed from the body. | Essential for determining dosing regimens. |

| Elimination Half-life | The time required for the concentration of the drug in the body to be reduced by one-half. | Informs dosing frequency. |

Brigatinib is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[9] Following oral administration, the majority of the drug is excreted in the feces (65%) and a smaller portion in the urine (25%), with a significant amount of the excreted drug being unchanged Brigatinib.[7]

Metabolite Identification

The use of ¹³C-labeled Brigatinib aids in the identification of metabolites. In mass spectrometry, drug-related material will exhibit a characteristic isotopic pattern, making it easier to distinguish metabolites from endogenous matrix components. The primary metabolite of Brigatinib is AP26123, the N-demethylated form.[1]

Internal Standard in Bioanalytical Methods

Brigatinib-¹³C₆ is an ideal internal standard for the quantification of Brigatinib in biological matrices by LC-MS/MS. Because it has the same chemical properties as the unlabeled drug, it co-elutes during chromatography and experiences similar matrix effects during ionization. The mass difference allows for its separate detection by the mass spectrometer, leading to highly accurate and precise quantification.

Signaling Pathway of Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and the activation of its downstream signaling pathways, which are crucial for the proliferation and survival of cancer cells.[10] It is also active against various ALK resistance mutations and other kinases like ROS1 and mutant EGFR.[11][12]

Caption: Inhibition of ALK and EGFR signaling by Brigatinib.

Conclusion

Brigatinib-¹³C₆ is an essential tool for the clinical development and detailed pharmacological characterization of Brigatinib. Its use in pharmacokinetic and metabolic studies provides crucial data for understanding the drug's behavior in the body, which is vital for optimizing dosing regimens and ensuring patient safety. The inferred synthetic pathways and established applications outlined in this guide provide a framework for researchers working with this and other isotopically labeled kinase inhibitors.

References

- 1. Brigatinib | C29H39ClN7O2P | CID 68165256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]

- 7. dovepress.com [dovepress.com]

- 8. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brigatinib pharmacokinetics in patients with chronic hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of Brigatinib-13C6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of Brigatinib-13C6, a stable isotope-labeled derivative of the potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, Brigatinib. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug development and metabolism studies.

Core Physical and Chemical Data

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for the accurate preparation of standards, analytical method development, and interpretation of experimental data.

| Property | Value |

| Molecular Formula | C₂₃¹³C₆H₃₉ClN₇O₂P |

| Molecular Weight | 590.06 g/mol |

| Minimum Purity | ≥ 95.00% |

| Isotopic Enrichment | ≥ 99% ¹³C |

| Melting Point | >203°C (decomposes) (for unlabeled Brigatinib) |

| Solubility (unlabeled) | Soluble in DMSO (1 mg/ml with warming) |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, as well as protocols for evaluating its biological activity.

Synthesis of this compound

The synthesis of this compound is adapted from established methods for the preparation of Brigatinib, incorporating a ¹³C-labeled precursor. A general synthetic scheme is outlined below.

General Procedure:

The synthesis involves a multi-step process culminating in the coupling of key intermediates. To achieve the desired isotopic labeling, a precursor containing the six-carbon ring, such as a ¹³C₆-labeled aniline derivative, is utilized in the synthesis of the aminopyrimidine core. The subsequent reaction steps involve the introduction of the side chains to form the final this compound molecule. A detailed synthetic route is described in the patent literature for unlabeled brigatinib and can be adapted by using the appropriately labeled starting material.[1][2][3]

A representative final step in the synthesis involves the reaction of 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine with 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, where one of the aniline precursors would be ¹³C₆-labeled.[1]

Determination of Physical and Chemical Properties

Standardized pharmaceutical testing protocols are employed to determine the physical and chemical properties of this compound.

Principle: The melting range of a substance is the temperature range over which it transitions from a solid to a liquid. For pure crystalline solids, this transition is sharp. The procedure follows the guidelines of the United States Pharmacopeia (USP).[4][5][6][7][8]

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (typically 1-2°C per minute) when approaching the expected melting point.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded to define the melting range.[4][5][6]

Principle: The equilibrium solubility is the concentration of a solute in a saturated solution at a given temperature and pressure. The shake-flask method is a common and reliable technique for this determination.[9][10][11][12][13]

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, ethanol, aqueous buffers) in a sealed vial.

-

The vial is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

This process is repeated at different pH values for aqueous solubility determination.[9][10][13]

Biological Activity Assays

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the binding.

Methodology:

-

A reaction mixture is prepared containing the target kinase (e.g., ALK), a europium-labeled anti-tag antibody, and the fluorescent tracer.

-

Serial dilutions of this compound are added to the reaction mixture in a microplate.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by this compound.

-

The IC₅₀ value, the concentration of inhibitor required to achieve 50% inhibition of tracer binding, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14][15][16][17][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[19][20][21][22][23]

Methodology:

-

Cancer cell lines expressing the target kinases (e.g., ALK-positive NSCLC cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[19][20][22][23]

Signaling Pathways and Mechanism of Action

Brigatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include ALK, ROS1, IGF-1R, and FLT3, as well as certain EGFR mutations.[20] By inhibiting the autophosphorylation of these receptor tyrosine kinases, Brigatinib blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

ALK Signaling Pathway

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC). Brigatinib potently inhibits ALK, thereby blocking downstream signaling cascades.

ROS1 Signaling Pathway

ROS1 is another receptor tyrosine kinase that can be oncogenically activated by chromosomal rearrangements. Due to the high homology between the kinase domains of ROS1 and ALK, Brigatinib is also a potent inhibitor of ROS1.

IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is involved in cell growth and survival. Brigatinib has been shown to inhibit IGF-1R signaling.

EGFR Signaling Pathway

Brigatinib is also an inhibitor of certain mutated forms of the Epidermal Growth Factor Receptor (EGFR), which are key drivers in several cancers.

Conclusion

This compound is an essential tool for advanced research in oncology, particularly for studies involving drug metabolism, pharmacokinetics, and as an internal standard for quantitative analysis. The data and protocols presented in this guide provide a solid foundation for its effective use in a laboratory setting. The detailed understanding of its physical and chemical properties, combined with a clear picture of its mechanism of action, will aid researchers in designing and interpreting experiments aimed at developing more effective cancer therapies.

References

- 1. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. thinksrs.com [thinksrs.com]

- 6. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - BG [thermofisher.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. youtube.com [youtube.com]

- 23. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical and Biophysical Properties of Brigatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brigatinib is a next-generation, potent, and selective inhibitor of anaplastic lymphoma kinase (ALK) and its various mutant forms, which are key drivers in certain types of non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the biochemical and biophysical properties of brigatinib, with a focus on its mechanism of action, kinase selectivity, and resistance profile. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate a deeper understanding for researchers and drug development professionals. While this guide focuses on brigatinib, it is important to note that Brigatinib-13C6 is the 13C-labeled stable isotope of brigatinib, primarily used as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic and metabolism studies.[1][2]

Mechanism of Action

Brigatinib is a tyrosine kinase inhibitor that targets the ATP-binding pocket of ALK, thereby blocking its kinase activity. This inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.[3] Brigatinib has demonstrated potent inhibition of native ALK and a wide range of ALK resistance mutations that can emerge during treatment with first-generation ALK inhibitors like crizotinib.[4]

The inhibition of ALK by brigatinib leads to the suppression of key downstream signaling pathways, including:

-

STAT3 Pathway: Inhibition of STAT3 phosphorylation.[3]

-

AKT Pathway: Inhibition of AKT phosphorylation.[3]

-

ERK1/2 Pathway: Inhibition of ERK1/2 phosphorylation.[3]

-

S6 Pathway: Inhibition of S6 protein phosphorylation.[3]

By blocking these pathways, brigatinib effectively induces apoptosis in cancer cells driven by ALK fusions.

Biochemical and Biophysical Data

Kinase Inhibition Profile

Brigatinib is a potent inhibitor of native ALK and a broad range of ALK mutants. It also exhibits inhibitory activity against other kinases, including ROS1, FLT3, and IGF-1R.[3][4][5]

| Target Kinase | IC50 (nM) - In Vitro Kinase Assay | IC50 (nM) - Cellular Assay |

| Native ALK | 0.6[5] | 14[5] |

| Mutant ALK Variants | 0.6 - 6.6[5] | - |

| ROS1 | <10[4] | 18[5] |

| FLT3 | <10[4] | 148-397 (mutant)[5] |

| FLT3 (D835Y mutant) | - | 148-397[5] |

| EGFR (L858R mutant) | - | 148-397[5] |

| IGF-1R | - | 148-397[5] |

| INSR | - | >3000[5] |

| Native EGFR | - | >3000[5] |

Activity Against ALK Resistance Mutations

A key feature of brigatinib is its ability to overcome resistance to first-generation ALK inhibitors. It has demonstrated potent activity against a panel of 17 crizotinib-resistant ALK mutants.[3][6]

| ALK Mutant | Brigatinib IC50 (nM) - Ba/F3 Cells | Crizotinib IC50 (nM) - Ba/F3 Cells | Ceritinib IC50 (nM) - Ba/F3 Cells | Alectinib IC50 (nM) - Ba/F3 Cells |

| Native EML4-ALK | 14[4] | 107[4] | 37[4] | 25[4] |

| G1202R | 184[4] | >1000 | >1000 | >1000 |

| F1174C/V | <200[4] | - | - | - |

| I1171N | <200[4] | - | - | - |

Cellular Activity

In ALK-positive cell lines, brigatinib has shown significantly higher potency in inhibiting ALK compared to crizotinib.[5]

| Cell Line Type | Brigatinib IC50 (nM) | Crizotinib IC50 (nM) |

| ALK-rearranged (NPM-ALK or EML4-ALK) | 1.5 - 12.0[5] | 23 - 55[5] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of brigatinib against a panel of kinases.

Methodology:

-

Reagents and Materials: Purified recombinant kinases, appropriate peptide or protein substrates, ATP, kinase assay buffer, multi-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A solution of the target kinase is prepared in the assay buffer.

-

Brigatinib is serially diluted to various concentrations.

-

The kinase and brigatinib are pre-incubated in the wells of a microplate.

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method.

-

The resulting data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (General Protocol)

This protocol describes a general method to evaluate the effect of brigatinib on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: ALK-positive and ALK-negative cancer cell lines are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The following day, the media is replaced with fresh media containing serial dilutions of brigatinib.

-

The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8 (CCK-8) or EdU incorporation assay.[7]

-

The absorbance or fluorescence is measured using a plate reader.

-

The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

-

Resistance Profile

While brigatinib is effective against many crizotinib-resistant mutations, acquired resistance to brigatinib can still occur. The ALK G1202R mutation has been identified as a potential mechanism of acquired resistance to brigatinib in some cases.[8] However, there are also reports of brigatinib showing activity against the G1202R mutant.[4] The emergence of other genetic alterations, such as mutations in other driver genes (e.g., EGFR, KRAS), may also contribute to resistance.[9]

Conclusion

Brigatinib is a highly potent and selective ALK inhibitor with a favorable biochemical and biophysical profile for the treatment of ALK-positive NSCLC. Its broad activity against numerous ALK resistance mutations provides a significant clinical advantage over earlier-generation inhibitors. A thorough understanding of its mechanism of action, kinase selectivity, and potential resistance mechanisms is crucial for its optimal use in the clinic and for the development of future therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and clinicians in the field of oncology drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [13C6]-Brigatinib | 1197953-54-0 unlabeled | Stable labeled standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]

- 3. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 4. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Brigatinib can inhibit proliferation and induce apoptosis of human immortalized keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary Resistance to Brigatinib in a Patient with Lung Adenocarcinoma Harboring ALK G1202R Mutation and LIPI-NTRK1 Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity of Brigatinib in Patients With Crizotinib-Resistant ALK-positive Non-Small-Cell Lung Cancer According to ALK Fusion and Mutation Status - PubMed [pubmed.ncbi.nlm.nih.gov]

Brigatinib-13C6: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2][3][4][5] Developed to overcome resistance mechanisms to earlier-generation ALK inhibitors, Brigatinib exhibits a broad inhibitory profile against various ALK mutations.[6][7][8][9] This technical guide provides a comprehensive overview of the mechanism of action of Brigatinib, with a special focus on the role of its stable isotope-labeled counterpart, Brigatinib-13C6, in research and development.

The use of ¹³C-labeled compounds, such as this compound, is instrumental in drug metabolism and pharmacokinetic (DMPK) studies.[10][11][][13] This stable isotope labeling allows for the precise tracking and quantification of the drug and its metabolites in biological systems without altering its pharmacological properties.[11][][13] Therefore, the mechanism of action of this compound is identical to that of unlabeled Brigatinib.

Core Mechanism of Action: Multi-Kinase Inhibition

Brigatinib exerts its therapeutic effects through the potent inhibition of multiple tyrosine kinases, primarily targeting ALK and its various mutant forms.[6][7][8] It also shows significant activity against ROS1, and to a lesser extent, FLT3 and EGFR mutants.[7][8]

Anaplastic Lymphoma Kinase (ALK) Inhibition

Brigatinib is a highly potent inhibitor of ALK, including the wild-type enzyme and a wide range of clinically relevant mutations that confer resistance to other ALK inhibitors.[6][7][8][9] Its inhibitory activity extends to the recalcitrant G1202R mutation, a common mechanism of acquired resistance to second-generation ALK TKIs.[7][8][9]

Inhibition of Other Key Kinases

Beyond ALK, Brigatinib demonstrates inhibitory activity against other oncogenic kinases, which may contribute to its overall anti-cancer efficacy.

Quantitative Kinase and Cellular Inhibition Data

The following tables summarize the in vitro inhibitory activity of Brigatinib against various kinases and cell lines.

Table 1: Brigatinib In Vitro Kinase Inhibitory Activity (IC₅₀)

| Kinase Target | IC₅₀ (nM) | Reference |

| ALK (wild-type) | 0.6 | [7] |

| ALK (G1202R) | 6.6 | [7] |

| ROS1 | 1.9 | [6] |

| FLT3 | 2.1 | [6] |

| EGFR (L858R) | 2.1 | [7] |

| EGFR (L858R/T790M) | 29-160 | [6][8] |

| IGF-1R | 38 | [6] |

| Insulin Receptor | 262 | [6] |

Table 2: Brigatinib Cellular Inhibitory Activity (IC₅₀)

| Cell Line | ALK Status | IC₅₀ (nM) | Reference |

| Ba/F3 (Native EML4-ALK) | EML4-ALK | 14 | [6][9] |

| Ba/F3 (EML4-ALK G1202R) | EML4-ALK G1202R | 184 | [6][9] |

| CLB-BAR | ALK addicted | 75.27 ± 8.89 | [14] |

| CLB-GE | ALK addicted | 100.00 ± 17.53 | [14] |

| HaCaT | ALK negative | 2900 | [15] |

Signaling Pathway Modulation

By inhibiting ALK and other key kinases, Brigatinib effectively blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and growth. The primary pathways affected include STAT3, AKT, and ERK1/2, leading to the dephosphorylation and inactivation of key signaling molecules like S6 ribosomal protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Brigatinib.

ALK Kinase Enzymatic Activity Assay

This assay quantifies the ability of Brigatinib to inhibit the enzymatic activity of purified ALK protein.

Materials:

-

Recombinant human ALK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Brigatinib (or this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare a serial dilution of Brigatinib in DMSO.

-

In a 384-well plate, add 1 µL of the Brigatinib dilution or DMSO (vehicle control).

-

Add 2 µL of ALK enzyme solution to each well.

-

Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Brigatinib concentration.

Cellular Proliferation Assay (CCK-8)

This assay measures the effect of Brigatinib on the viability and proliferation of cancer cell lines.

Materials:

-

ALK-positive cancer cell line (e.g., H3122)

-

Complete cell culture medium

-

Brigatinib dissolved in DMSO

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Brigatinib for a specified period (e.g., 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of Phosphorylated Proteins

This method is used to detect the phosphorylation status of key proteins in the ALK signaling pathway following treatment with Brigatinib.

Materials:

-

ALK-positive cancer cell line

-

Brigatinib dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-p-S6, anti-S6)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Brigatinib at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

In Vivo Efficacy: Xenograft Models

Brigatinib has demonstrated significant anti-tumor activity in preclinical xenograft models of ALK-positive cancers. Daily oral administration of Brigatinib leads to dose-dependent tumor growth inhibition and, at higher doses, tumor regression.[6] This in vivo efficacy is correlated with sustained inhibition of ALK phosphorylation in the tumor tissue.

Resistance Mechanisms

Despite the potent activity of Brigatinib, acquired resistance can emerge. The most common on-target resistance mechanism is the acquisition of secondary mutations in the ALK kinase domain, with the G1202R mutation being a notable example.[14] Off-target resistance mechanisms can involve the activation of bypass signaling pathways.

The Role of this compound in Drug Development

As previously mentioned, this compound serves as a crucial tool in the drug development process. Its primary applications include:

-

Metabolite Identification: The known mass shift introduced by the ¹³C atoms allows for the unambiguous identification of drug-related metabolites in complex biological matrices using mass spectrometry.[10][11]

-

Pharmacokinetic Studies: Co-administration of a therapeutic dose of unlabeled Brigatinib with a microdose of this compound (the "relative bioavailability" study design) enables the determination of absolute bioavailability without the need for an intravenous formulation.

-

Quantitative Bioanalysis: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify Brigatinib concentrations in plasma and other tissues.

Conclusion

Brigatinib is a potent, multi-targeted tyrosine kinase inhibitor with a primary mechanism of action centered on the robust inhibition of ALK and its resistance mutations. Its efficacy is driven by the suppression of key downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival. The stable isotope-labeled form, this compound, while pharmacologically identical, is an indispensable tool for the comprehensive study of Brigatinib's metabolism and pharmacokinetics, facilitating its clinical development and regulatory approval. This in-depth understanding of Brigatinib's mechanism of action and the technical methodologies for its study are vital for the continued advancement of targeted therapies for ALK-positive cancers.

References

- 1. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Outcomes With Brigatinib vs Crizotinib in ALK-Positive NSCLC - The ASCO Post [ascopost.com]

- 4. targetedonc.com [targetedonc.com]

- 5. mdpi.com [mdpi.com]

- 6. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Brigatinib, an anaplastic lymphoma kinase inhibitor, abrogates activity and growth in ALK-positive neuroblastoma cells, Drosophila and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brigatinib can inhibit proliferation and induce apoptosis of human immortalized keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Metabolic Fate of Brigatinib: A Technical Guide Utilizing Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK). Understanding its metabolic fate is crucial for optimizing its therapeutic use and managing potential drug-drug interactions. This technical guide provides an in-depth overview of the methodologies and findings from studies investigating the metabolism of Brigatinib. While this guide focuses on the principles of isotopic labeling for such investigations, it is important to note that publicly available research has predominantly utilized ¹⁴C-labeled Brigatinib for human absorption, distribution, metabolism, and excretion (ADME) studies. The principles and experimental workflows described herein are directly applicable to studies employing other isotopic labels, such as the requested ¹³C₆.

Executive Summary of Brigatinib Metabolism

Brigatinib undergoes moderate metabolism in humans, with unchanged drug being the most abundant circulating component. The primary metabolic pathways identified are N-demethylation and cysteine conjugation. In vitro studies have pinpointed Cytochrome P450 enzymes CYP2C8 and CYP3A4 as the main catalysts for Brigatinib's metabolism[1]. However, clinical studies have demonstrated that CYP3A4 plays a more significant role in vivo[2].

Following a single oral dose of radiolabeled Brigatinib, the majority of the dose is excreted in the feces, with a smaller portion recovered in the urine. Unchanged Brigatinib is the primary component in both fecal and urinary excretions.

Experimental Protocols

This section outlines a representative experimental protocol for a human ADME study of Brigatinib, based on methodologies described in the available literature for ¹⁴C-labeled compounds[1][3][4].

Study Design

A typical study design is an open-label, single-dose study in a small cohort of healthy male subjects (typically 6-8 individuals).

Investigational Product

-

Labeled Compound: [¹⁴C]-Brigatinib. The radiolabel should be positioned at a metabolically stable position within the molecule.

-

Formulation: A single oral dose, typically administered as a solution or suspension, containing a therapeutic dose of non-labeled Brigatinib and a tracer amount of [¹⁴C]-Brigatinib (e.g., 180 mg total dose containing approximately 100 µCi of radioactivity)[3].

Subject Population

Healthy male volunteers are typically recruited. Subjects undergo a comprehensive screening process to ensure normal health status, including normal hepatic and renal function.

Dosing and Sample Collection

-

Dosing: Subjects receive a single oral dose of the [¹⁴C]-Brigatinib formulation following an overnight fast.

-

Sample Collection:

-

Blood/Plasma: Serial blood samples are collected at predefined time points post-dose to characterize the pharmacokinetic profile of total radioactivity and unchanged Brigatinib.

-

Urine and Feces: All urine and feces are collected from pre-dose until the radioactivity levels in the excreta fall below a certain threshold (e.g., >90% of the administered dose is recovered).

-

Bioanalytical Methods

-

Quantification of Total Radioactivity: Liquid scintillation counting is used to measure the total radioactivity in plasma, urine, and homogenized feces.

-

Quantification of Brigatinib and Metabolites: Plasma, urine, and fecal extracts are analyzed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to determine the concentrations of Brigatinib and its metabolites[2].

-

Metabolite Profiling and Identification: High-performance liquid chromatography (HPLC) with radiochemical detection is used to profile the radioactive components in plasma, urine, and feces. The structural elucidation of metabolites is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Brigatinib Metabolism

The following tables summarize the quantitative data from a human ADME study of Brigatinib following a single 180 mg oral dose of [¹⁴C]-Brigatinib[1][5].

| Matrix | % of Administered Dose Recovered | Primary Component (% of Radioactivity in Matrix) |

| Feces | ~65% | Unchanged Brigatinib (41%) |

| Urine | ~25% | Unchanged Brigatinib (86%) |

| Total Recovery | ~90% | |

| Table 1: Mass Balance and Excretion of [¹⁴C]-Brigatinib |

| Analyte | % of Circulating Radioactivity (AUC) |

| Unchanged Brigatinib | 91.5% |

| AP26123 (Primary Metabolite) | 3.5% |

| Table 2: Relative Abundance of Brigatinib and its Primary Metabolite in Plasma |

Visualizing Experimental and Biological Pathways

Experimental Workflow for a Human ADME Study

The following diagram illustrates the typical workflow for a human ADME study using a radiolabeled compound.

Brigatinib and the ALK Signaling Pathway

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks downstream signaling pathways that promote cell proliferation and survival[6].

Conclusion

The metabolic fate of Brigatinib has been well-characterized through human ADME studies utilizing ¹⁴C-labeled compounds. These studies have provided essential information on its absorption, distribution, metabolism, and excretion, which are critical for its clinical development and use. While the specific use of ¹³C₆-labeled Brigatinib has not been detailed in the available literature, the experimental framework presented here provides a robust foundation for any future metabolic studies using this or other isotopic labels. A thorough understanding of Brigatinib's metabolic profile is indispensable for the researchers, scientists, and drug development professionals working to advance cancer therapeutics.

References

- 1. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brigatinib pharmacokinetics in patients with chronic hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the drug–drug interaction potential of brigatinib using a physiologically‐based pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sgs.com [sgs.com]

- 5. Population Pharmacokinetics of Brigatinib in Healthy Volunteers and Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

Brigatinib-13C6 for In Vitro Kinase Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Brigatinib-13C6 in in vitro kinase assays. Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[1] The isotopically labeled version, this compound, serves as a critical tool for highly specific and sensitive quantification in various research applications, particularly in mass spectrometry-based assays.

Introduction to Brigatinib

Brigatinib is an ATP-competitive inhibitor of ALK, demonstrating high potency against both wild-type ALK and a wide range of clinically relevant ALK resistance mutations.[2][3][4] It also exhibits significant inhibitory activity against ROS1, FLT3, and certain EGFR mutants.[4] Its mechanism of action involves the inhibition of ALK autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, AKT, and ERK1/2 pathways.[4]

The use of a stable isotope-labeled internal standard like this compound is invaluable for drug discovery and development. It allows for precise quantification of the unlabeled drug in complex biological matrices, overcoming matrix effects in mass spectrometry and enabling accurate pharmacokinetic and pharmacodynamic studies.[5][6][7]

Quantitative Kinase Inhibition Data

The inhibitory activity of Brigatinib has been extensively characterized across a panel of kinases in both biochemical (enzymatic) and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Enzymatic Assay Data for Brigatinib

| Kinase Target | IC50 (nM) |

| ALK | 0.6 |

| ROS1 | 0.9 |

| FLT3 | 2.1 |

| FLT3 (D835Y) | 1.5 |

| EGFR (L858R) | 1.5 |

| EGFR (L858R/T790M) | 29 |

| Native EGFR | 160 |

| IGF-1R | 38 |

| INSR | 262 |

Data compiled from multiple sources.

Table 2: Cellular Assay Data for Brigatinib

| Cell Line Target | IC50 (nM) |

| EML4-ALK | 14 |

| ROS1 | 18 |

| FLT3 | 148 |

| FLT3 (D835Y) | 211 |

| EGFR (del E746_A750) | 114 |

| EGFR (T790M) | 281 |

| IGF-1R | 158 |

Data compiled from multiple sources.

Experimental Protocols for In Vitro Kinase Assays

Several assay formats can be employed to determine the inhibitory activity of compounds like Brigatinib. The choice of assay depends on the specific research question, available equipment, and throughput requirements. Below are detailed methodologies for three commonly used in vitro kinase assays. While this compound is primarily designed for mass spectrometry-based detection, these protocols are foundational for assessing kinase inhibition.

Radiometric Kinase Assay ([γ-33P]ATP Filter Binding Assay)

This is considered the "gold standard" for its direct measurement of phosphate incorporation.

Materials:

-

Kinase of interest (e.g., ALK, ROS1, FLT3)

-

Peptide or protein substrate

-

Brigatinib or this compound (for non-radioactive reference)

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl2)

-

P81 phosphocellulose filter paper

-

Phosphoric acid (for washing)

-

Scintillation cocktail

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of Brigatinib in the kinase reaction buffer.

-

In a reaction plate, add the kinase and its specific substrate.

-

Add the diluted Brigatinib or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the Brigatinib concentration to determine the IC50 value.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This assay measures the binding of the inhibitor to the kinase's ATP pocket.

Materials:

-

Kinase of interest (tagged, e.g., GST-tagged)

-

LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST)

-

Alexa Fluor® 647-labeled Kinase Tracer

-

Brigatinib or this compound

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plate

Methodology: [8]

-

Prepare a 3-fold serial dilution of Brigatinib in Kinase Buffer A.

-

Prepare a mixture of the kinase and the Eu-labeled antibody in Kinase Buffer A.

-

Prepare the Kinase Tracer at the desired concentration in Kinase Buffer A.

-

In a 384-well plate, add 5 µL of the diluted Brigatinib or vehicle control.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the Kinase Tracer to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot it against the Brigatinib concentration to determine the IC50 value.

HTRF® KinEASE™ TK Assay (TR-FRET)

This assay measures the phosphorylation of a universal biotinylated tyrosine kinase (TK) substrate.

Materials:

-

Kinase of interest (e.g., ALK, ROS1, FLT3)

-

KinEASE™ TK Substrate-biotin

-

HTRF® KinEASE™ STK Antibody-Europium Cryptate

-

Streptavidin-XL665

-

ATP

-

Brigatinib or this compound

-

Enzymatic Buffer and Detection Buffer (provided with the kit)

-

384-well low-volume plate

Methodology: [9][10][11][12][13]

-

Prepare serial dilutions of Brigatinib in the enzymatic buffer.

-

In a 384-well plate, add 2 µL of the TK Substrate-biotin and 2 µL of the kinase.

-

Add 4 µL of the diluted Brigatinib or vehicle control.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for the optimized reaction time.

-

Stop the reaction and detect the phosphorylated substrate by adding 10 µL of a premixed solution of Streptavidin-XL665 and TK Antibody-Europium Cryptate in detection buffer (which contains EDTA).

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader.

-

Calculate the HTRF ratio and plot the percentage of inhibition against the Brigatinib concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the kinase activity of ALK, ROS1, and FLT3, thereby blocking their downstream signaling cascades that promote cell proliferation, survival, and growth.

Caption: ALK Signaling Pathway Inhibition by Brigatinib.

Caption: ROS1 Signaling Pathway Inhibition by Brigatinib.

Caption: FLT3 Signaling Pathway Inhibition by Brigatinib.

Experimental Workflow for IC50 Determination using LC-MS/MS with this compound

This workflow outlines a mass spectrometry-based approach for quantifying the inhibition of kinase activity, leveraging this compound as an internal standard for the accurate measurement of the unlabeled Brigatinib.

Caption: LC-MS/MS Workflow for Kinase Inhibition Assay.

Conclusion

Brigatinib is a potent and selective kinase inhibitor with significant activity against ALK, ROS1, and other oncogenic kinases. The availability of this compound provides researchers with a valuable tool for conducting highly accurate and quantitative in vitro studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for investigating the mechanism of action of Brigatinib and for the development of novel kinase inhibitors. The integration of stable isotope-labeled standards with modern analytical techniques like mass spectrometry will continue to be a cornerstone of precision in drug discovery and development.

References

- 1. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry-Based Method to Study Inhibitor-Induced Metabolic Redirection in the Central Metabolism of Cancer Cells [jstage.jst.go.jp]

- 6. Mass Spectrometry-Based Method to Study Inhibitor-Induced Metabolic Redirection in the Central Metabolism of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. revvity.com [revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. HTRF KinEASE-TK Detection Kit-WEICHILAB [weichilab.com]

- 13. weichilab.com [weichilab.com]

Exploring the Off-Target Landscape of Brigatinib: A Technical Guide Using Isotopic Labeling

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1] Its primary mechanism of action involves the inhibition of ALK and ROS proto-oncogene-1 (ROS1) tyrosine kinases, which are key oncogenic drivers in certain cancers.[2][3] Like many kinase inhibitors that target the highly conserved ATP-binding pocket, Brigatinib exhibits polypharmacology, engaging with numerous other kinases—so-called "off-targets."

Understanding these off-target interactions is critical. They can lead to unforeseen toxicities or, conversely, contribute to the drug's therapeutic efficacy through mechanisms such as overcoming resistance or impacting parallel survival pathways.[4] A recent study, for example, revealed that Brigatinib's superior ability to inhibit cancer cell migration compared to other ALK inhibitors is due to its off-target activity against Microtubule Affinity Regulating Kinase 2 and 3 (MARK2/3).[5][6]

Advanced chemical proteomics, coupled with quantitative mass spectrometry, has become an indispensable tool for elucidating the full target profile of small molecule inhibitors within a complex biological system.[7] This guide provides a technical overview of Brigatinib's known off-target effects and presents a detailed methodology for their discovery and characterization, highlighting the use of a stable isotope-labeled analogue, Brigatinib-13C6, for precise and robust quantification.

Brigatinib's Kinase Selectivity Profile

Brigatinib's potency extends beyond ALK and ROS1. Data from both biochemical (in vitro kinase assays) and cellular assays have painted a broader picture of its inhibitory profile. While it is highly selective for ALK, it engages with several other kinases at clinically relevant concentrations.[2]

Data Presentation: Quantitative Kinase Inhibition

The following tables summarize the inhibitory activity of Brigatinib against a panel of on-target and off-target kinases.

Table 1: Biochemical Inhibitory Activity of Brigatinib (In Vitro Kinase Assays)

| Kinase Target | IC50 (nmol/L) | Target Class | Reference |

|---|---|---|---|

| ALK | 0.6 | Primary On-Target | [2] |

| ROS1 | 1.9 | Primary On-Target | [2] |

| FLT3 (D835Y mutant) | 1.5 | Off-Target | [2] |

| EGFR (L858R mutant) | 1.5 | Off-Target | [2] |

| FLT3 | 2.1 | Off-Target | [2] |

| IGF-1R | 38 | Off-Target | [2] |

| INSR (Insulin Receptor) | 262 | Off-Target | [2] |

| EGFR (T790M mutant) | 29 - 160 | Off-Target |[2] |

Table 2: Cellular Inhibitory Activity of Brigatinib

| Cell Line / Target | IC50 (nmol/L) | Target Class | Reference |

|---|---|---|---|

| EML4-ALK (Native) | 14 | Primary On-Target | [2] |

| ROS1 | 18 | Primary On-Target | [2] |

| ALK (G1202R mutant) | 184 | On-Target (Resistance Mutant) | [2] |

| MARK2/3 | Not specified | Off-Target |[5][6] |

Key Off-Target Signaling Pathways

The functional consequences of off-target engagement are of paramount importance. While ALK inhibition effectively shuts down several pro-survival pathways, Brigatinib's interaction with other kinases can modulate distinct cellular processes.

On-Target: ALK Signaling Pathway

Brigatinib exerts its primary therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein.[8] This blocks downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately leading to the apoptosis of cancer cells.[8]

Off-Target: MARK2/3 and the Hippo-YAP Pathway

A significant off-target effect of Brigatinib is the inhibition of MARK2 and MARK3.[6] These kinases are involved in regulating cell polarity and microtubule dynamics. Their inhibition by Brigatinib leads to the phosphorylation of Yes-associated protein 1 (YAP1) at Serine 127.[6][9] Phosphorylated YAP1 is sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise act as a transcriptional co-activator to promote cell migration and proliferation. This mechanism contributes to Brigatinib's potent anti-migratory effects.[6]

Experimental Protocols: Chemical Proteomics Workflow

To systematically identify Brigatinib's off-targets, a competitive affinity purification-mass spectrometry (AP-MS) approach is employed. This workflow uses an immobilized form of Brigatinib to capture interacting proteins from a cell lysate. The use of this compound as an internal standard allows for highly accurate quantification of target engagement.

Protocol 1: Preparation of Brigatinib Affinity Resin

-

Synthesize Brigatinib Analogue: A derivative of Brigatinib containing a linker arm with a reactive group (e.g., a primary amine or carboxylic acid) must be synthesized. The linker should be attached at a position on the molecule that does not interfere with its binding to the kinase ATP pocket.

-

Couple to Beads: Covalently couple the Brigatinib analogue to N-hydroxysuccinimide (NHS)-activated Sepharose beads or similar chromatography media according to the manufacturer's protocol.

-

Quench and Wash: Quench any unreacted active groups on the beads using Tris or ethanolamine.

-

Resin Storage: Wash the beads extensively with buffers of alternating pH (e.g., acetate buffer pH 4.0 and Tris buffer pH 8.5) and finally with the lysis buffer. Store the affinity resin at 4°C.

Protocol 2: Competitive Affinity Purification and Sample Preparation

-

Cell Culture: Culture human NSCLC cells (e.g., H3122, which expresses EML4-ALK) to ~80-90% confluency.

-

Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Competitive Binding:

-

For each condition, aliquot an equal amount of protein lysate (e.g., 1-2 mg).

-

Add the competitor "light" (unlabeled) Brigatinib to each aliquot at final concentrations ranging from 0 (DMSO control) to 100 µM in a serial dilution.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Add a fixed amount of the Brigatinib affinity resin to each sample and incubate for an additional 2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Perform a final wash with a buffer lacking detergent (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

-

Elution and Isotopic Spiking:

-

Elute the bound proteins from the beads using a denaturing elution buffer (e.g., 2% SDS, 100 mM Tris, pH 7.6).

-

To each eluted sample, add a precise, fixed amount of this compound. This heavy-labeled standard is used to normalize for variations in sample handling and mass spectrometer performance, enabling accurate quantification of the eluted proteins.

-

-

On-Bead Digestion (Alternative to Elution):

-

After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.

-

Collect the supernatant containing the peptides.

-

-

Sample Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

Protocol 3: LC-MS/MS and Data Analysis

-

LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.

-

Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

-

Protein Identification: Search the raw MS data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.

-

Quantitative Analysis:

-

Identify and quantify peptide pairs corresponding to the "light" (from the eluted protein) and "heavy" (from the this compound spike-in) forms.

-

For each identified protein, calculate the ratio of its abundance across the different competitor Brigatinib concentrations relative to the DMSO control.

-

A true target or off-target will show a dose-dependent decrease in abundance as the concentration of free Brigatinib increases.

-

-

Curve Fitting: Plot the relative abundance of each protein against the logarithm of the competitor Brigatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the binding affinity to the immobilized drug.

Conclusion

Brigatinib is a highly effective ALK inhibitor with a complex pharmacological profile that includes engagement with multiple off-target kinases. This polypharmacology is not merely a liability but can contribute significantly to its therapeutic action, as evidenced by the discovery of its anti-migratory effects via MARK2/3 inhibition.[5] A thorough and unbiased assessment of these off-target interactions is essential for both optimizing its clinical use and guiding the development of future kinase inhibitors.

The chemical proteomics workflow detailed here, enhanced by the precision of stable isotope labeling with this compound, provides a robust framework for researchers to comprehensively map the cellular interactome of Brigatinib. This methodology enables the generation of high-confidence, quantitative data on target engagement, paving the way for a deeper understanding of its mechanism of action and the full spectrum of its biological effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Brigatinib in Crizotinib and Ceritinib-Resistant ROS1- Rearranged Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Differential Chemoproteomics Reveals MARK2/3 as Cell Migration-Relevant Targets of the ALK Inhibitor Brigatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Chemoproteomics Reveals MARK2/3 as Cell Migration-Relevant Targets of the ALK Inhibitor Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brigatinib treatment in a patient with advanced NSCLC with XPO1-ALK fusion: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bohrium.com [bohrium.com]

Stability and Degradation Pathways of Brigatinib-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and degradation pathways of Brigatinib-13C6. Given that the isotopic labeling with 13C is not expected to significantly alter the chemical behavior of the molecule, this document leverages available data on Brigatinib to infer the stability and degradation profile of its 13C6 isotopologue. The guide covers forced degradation studies under various stress conditions, outlines detailed experimental methodologies, and illustrates the key signaling pathways modulated by Brigatinib.

Introduction to Brigatinib

Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). It is approved for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC). The chemical stability of Brigatinib is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding its degradation pathways is essential for the development of stable pharmaceutical formulations and for the identification of potential impurities.

Forced Degradation Studies and Stability Profile

Forced degradation studies are crucial for developing and validating stability-indicating analytical methods and for elucidating the intrinsic stability of a drug substance. While specific quantitative data from forced degradation studies on Brigatinib or this compound are not extensively published in the public domain, this section outlines the expected degradation behavior under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.